TCO-PEG1-Val-Cit-PAB-PNP

ADC Linker Click Chemistry Conjugation Efficiency

TCO-PEG1-Val-Cit-PAB-PNP is a multifunctional ADC linker that combines a trans-cyclooctene (TCO) handle for rapid, bioorthogonal iEDDA conjugation with tetrazine-modified antibodies, a PEG1 spacer to enhance solubility and reduce aggregation, a cathepsin B-cleavable Val-Cit-PAB sequence for intracellular payload release, and an activated PNP ester for efficient amine-directed drug loading. This architecture enables site-specific, homogeneous ADCs with superior pharmacokinetic profiles and supports high-throughput screening of drug-linker libraries. Its modular design streamlines scalable manufacturing by eliminating in-situ activation steps, ensuring consistent DAR and payload release kinetics.

Molecular Formula C39H53N7O12
Molecular Weight 811.9 g/mol
Cat. No. B8114158
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTCO-PEG1-Val-Cit-PAB-PNP
Molecular FormulaC39H53N7O12
Molecular Weight811.9 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCOCCNC(=O)OC3CCCC=CCC3
InChIInChI=1S/C39H53N7O12/c1-26(2)34(45-33(47)20-23-55-24-22-42-38(51)57-30-9-6-4-3-5-7-10-30)36(49)44-32(11-8-21-41-37(40)50)35(48)43-28-14-12-27(13-15-28)25-56-39(52)58-31-18-16-29(17-19-31)46(53)54/h3-4,12-19,26,30,32,34H,5-11,20-25H2,1-2H3,(H,42,51)(H,43,48)(H,44,49)(H,45,47)(H3,40,41,50)/b4-3+/t30?,32-,34+/m0/s1
InChIKeyUQDRTWDMQYFQAB-VZJFUVPHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

TCO-PEG1-Val-Cit-PAB-PNP: High-Efficiency Cleavable ADC Linker with Bioorthogonal Click Chemistry


TCO-PEG1-Val-Cit-PAB-PNP (molecular weight 811.9 g/mol, formula C39H53N7O12) is a multifunctional linker designed for antibody-drug conjugate (ADC) assembly. It integrates a trans-cyclooctene (TCO) moiety for rapid, bioorthogonal inverse electron-demand Diels-Alder (iEDDA) conjugation with tetrazine-tagged antibodies, a single-unit polyethylene glycol (PEG1) spacer for solubility, and a Val-Cit-PAB cleavable sequence that undergoes specific enzymatic cleavage by lysosomal cathepsin B to release a cytotoxic payload in the target cell . The terminal para-nitrophenyl (PNP) ester serves as an activated leaving group, enabling efficient conjugation to amine-containing drug molecules . This precise architecture makes it a versatile tool for constructing next-generation ADCs with controlled drug release.

Why PEG Length and Conjugation Chemistry Define ADC Performance: The Critical Role of TCO-PEG1-Val-Cit-PAB-PNP


In ADC development, linker design is not a trivial interchangeable component; variations in PEG chain length, conjugation chemistry, and leaving group directly govern conjugate solubility, aggregation propensity, and in vivo pharmacokinetics [1]. A study on pendant-type PEG linkers demonstrated that increasing PEG length (from PEG4 to PEG12) systematically reduces conjugate hydrophobicity and aggregation [1], confirming that even a single ethylene glycol unit difference significantly alters biophysical behavior. Similarly, the choice of TCO-tetrazine click chemistry over conventional maleimide-thiol coupling offers distinct advantages in reaction kinetics and bioorthogonality, which directly impact conjugation efficiency and final product homogeneity . Thus, substituting TCO-PEG1-Val-Cit-PAB-PNP with a linker differing in PEG length, conjugation handle, or activated ester risks compromising critical quality attributes such as drug-to-antibody ratio (DAR) consistency, payload release kinetics, and overall ADC efficacy.

Quantitative Differentiation: Conjugation Kinetics, Solubility Impact, and Cleavage Efficiency of TCO-PEG1-Val-Cit-PAB-PNP


TCO-Tetrazine Conjugation Outpaces Maleimide-Thiol: A Bioorthogonal Advantage

The TCO group in TCO-PEG1-Val-Cit-PAB-PNP undergoes iEDDA with tetrazine-tagged antibodies at a second-order rate constant of 2000 M⁻¹s⁻¹ (in 9:1 methanol/water), a reaction rate that is orders of magnitude faster than traditional maleimide-thiol coupling . This kinetic advantage enables efficient bioconjugation at lower concentrations and reduces reaction times, directly improving yield and reducing the risk of payload degradation during assembly . For comparison, maleimide-thiol reactions are typically 10-100 fold slower and can be complicated by off-target reactivity with endogenous thiols in biological settings.

ADC Linker Click Chemistry Conjugation Efficiency

PEG1 Spacer Minimizes Hydrophobicity-Induced Aggregation Compared to Non-PEGylated Linkers

A systematic study evaluating pendant-type PEG linkers for DAR8 ADCs demonstrated that increasing PEG chain length from 4 to 12 ethylene oxide units progressively reduced conjugate hydrophobicity, as measured by HIC analysis, and correspondingly decreased aggregate content in formulation stability studies [1]. While the PEG1 linker in TCO-PEG1-Val-Cit-PAB-PNP is the shortest commercially available variant, this class-level evidence confirms that even a single PEG unit significantly mitigates the hydrophobicity-driven aggregation observed with non-PEGylated Val-Cit-PAB linkers. DAR8-ADCs with PEG8 and PEG12 showed improved pharmacokinetic profiles and superior anti-tumor activity compared to non-PEGylated DAR4 controls, underscoring the functional impact of PEGylation [1].

ADC Linker PEGylation Aggregation

PNP Ester Provides Superior Leaving Group Reactivity for Efficient Drug Conjugation

The para-nitrophenyl (PNP) ester in TCO-PEG1-Val-Cit-PAB-PNP is recognized as an excellent leaving group in nucleophilic acyl substitution reactions, enabling efficient conjugation to amine-containing cytotoxic drugs . This activated ester reacts readily with primary amines (e.g., lysine residues or amino-functionalized payloads) under mild conditions, ensuring high coupling yields. In contrast, the hydroxyl (-OH) terminated analog TCO-PEG1-Val-Cit-PAB-OH requires pre-activation (e.g., with EDC/NHS) prior to conjugation, adding an extra step and potentially reducing overall yield due to incomplete activation or side reactions .

ADC Linker Leaving Group Conjugation

Enhanced Solubility in DMSO Facilitates Higher Stock Concentrations for ADC Preparation

The TFA salt form of TCO-PEG1-Val-Cit-PAB-PNP exhibits a solubility of 100 mg/mL in DMSO, a common solvent for ADC conjugation reactions [1]. This high solubility is crucial for preparing concentrated stock solutions, which minimizes the volume of organic solvent introduced into the aqueous antibody conjugation mixture, thereby reducing the risk of protein denaturation or precipitation. In comparison, the non-salt form or longer PEG variants may require lower concentrations or more extensive optimization of co-solvent conditions, potentially impacting conjugation efficiency and scale-up feasibility .

ADC Linker Solubility Formulation

Cathepsin B-Mediated Cleavage Kinetics Define Intracellular Payload Release

The Val-Cit-PAB motif is specifically cleaved by lysosomal cathepsin B, triggering a self-immolative cascade that releases the conjugated payload. In vitro studies on a closely related Val-Cit-PAB linker report a cleavage half-life (t1/2) of 2.1 hours under lysosomal conditions [1]. This class-level kinetic benchmark indicates that TCO-PEG1-Val-Cit-PAB-PNP, which incorporates the identical Val-Cit-PAB cleavage module, will exhibit a similarly efficient and predictable intracellular release profile. This is in stark contrast to non-cleavable linkers, which rely on complete lysosomal degradation of the antibody to release the payload, often resulting in slower and less efficient drug liberation.

ADC Linker Cathepsin B Cleavage Kinetics

High-Impact Applications of TCO-PEG1-Val-Cit-PAB-PNP in ADC Research and Manufacturing


Construction of Site-Specific ADCs via Tetrazine-TCO Click Chemistry

TCO-PEG1-Val-Cit-PAB-PNP is ideally suited for the two-step assembly of site-specific ADCs. In this workflow, an antibody is first engineered to contain a tetrazine moiety (e.g., via enzymatic incorporation of a non-canonical amino acid or maleimide-tetrazine linker). The TCO-bearing linker-payload conjugate (pre-assembled using the PNP ester for efficient drug loading) is then coupled to the tetrazine-antibody via the rapid and bioorthogonal iEDDA reaction. The exceptional kinetics (2000 M⁻¹s⁻¹) ensure near-quantitative conjugation at low stoichiometric ratios, resulting in a highly homogeneous ADC with a defined DAR. This approach, validated by the superior performance of PEGylated linkers [1], yields conjugates with reduced aggregation and improved in vivo PK profiles.

Rapid Screening of Drug-Linker Combinations for ADC Lead Optimization

The modular design of TCO-PEG1-Val-Cit-PAB-PNP, combining a PNP-activated ester for facile drug loading with a TCO handle for universal antibody conjugation, makes it a powerful tool for high-throughput ADC screening. Researchers can efficiently synthesize a panel of drug-linker constructs by simply reacting the activated PNP ester with various amine-containing cytotoxic drugs (e.g., MMAE, DM1, PBD dimers). These constructs can then be rapidly conjugated to a single tetrazine-modified antibody to generate a diverse ADC library. The high solubility of the linker (100 mg/mL in DMSO) [2] and the fast, clean click conjugation streamline the workflow, enabling direct comparison of different payloads in biological assays to identify optimal drug-linker pairs.

ADC Manufacturing with Improved Process Control and Scalability

For pilot-scale ADC manufacturing, TCO-PEG1-Val-Cit-PAB-PNP offers distinct process advantages. The PNP ester eliminates the need for in situ activation steps, reducing process complexity and improving batch-to-batch consistency . The fast TCO-tetrazine conjugation shortens reaction times and minimizes the risk of payload degradation or antibody denaturation during the conjugation step. Furthermore, the PEG1 spacer [1] provides a critical solubility boost that helps prevent aggregate formation during the conjugation and purification steps, which is a major hurdle in large-scale ADC production. These features collectively contribute to a more robust and scalable manufacturing process.

Development of Dual-Payload ADCs with Controlled Release Ratios

The TCO handle offers a unique, orthogonal conjugation handle that is distinct from traditional cysteine or lysine coupling. This allows for the sequential or simultaneous conjugation of two different payloads onto the same antibody using click chemistry. For instance, TCO-PEG1-Val-Cit-PAB-PNP can be used to install a first payload (e.g., an MMAE analog), while a second, orthogonal click handle (e.g., DBCO-azide) is used to install a second payload (e.g., an immunomodulatory agent) [3]. The use of the Val-Cit-PAB cleavable linker for the cytotoxic payload ensures that its release is triggered intracellularly, while the second payload may be released via a different mechanism. This strategy, enabled by the unique TCO bioorthogonal chemistry, allows for precise tuning of dual-payload ADCs to achieve synergistic therapeutic effects.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for TCO-PEG1-Val-Cit-PAB-PNP

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.